molecular formula C22H26N4O4 B2736779 3-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034475-93-7

3-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one

Katalognummer: B2736779
CAS-Nummer: 2034475-93-7
Molekulargewicht: 410.474
InChI-Schlüssel: MMBSSLLSFIMLJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This chemical entity, with the systematic name 3-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one and CAS Registry Number 2034475-93-7, is a complex heterocyclic compound offered for research and development purposes. It has a molecular formula of C22H26N4O4 and a molecular weight of 410.47 g/mol . The compound features a 1,2,4-triazol-5-one core, a moiety present in compounds studied for various biological activities . This core structure is substituted with a 2-methoxyphenyl group and a piperidine derivative that is further functionalized with a 2,5-dimethylfuran-3-carbonyl group, contributing to its specific stereoelectronic properties . Calculated molecular properties include a topological polar surface area of approximately 87.4 Ų and an XLogP3 value of 2.6, which can be useful for researchers in early-stage pharmacokinetic profiling . Compounds containing triazole scaffolds are of significant interest in medicinal chemistry and chemical biology. For instance, structure-based design approaches have been employed to develop novel triazole-containing antagonists for protein targets like the P2Y14 receptor, which is implicated in modulating processes related to inflammation and immune response . Furthermore, triazole-based molecular frameworks are actively explored in other therapeutic areas, such as the development of C-terminal Hsp90 inhibitors for anticancer research and as NSD2 inhibitors for potential oncology applications . This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Eigenschaften

IUPAC Name

3-[[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]methyl]-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-14-11-17(15(2)30-14)21(27)25-10-6-7-16(13-25)12-20-23-24-22(28)26(20)18-8-4-5-9-19(18)29-3/h4-5,8-9,11,16H,6-7,10,12-13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBSSLLSFIMLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)CC3=NNC(=O)N3C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034475-93-7) is a synthetic compound with potential applications in medicinal chemistry. Its structure incorporates both piperidine and triazole moieties, which are known for their biological activity. This article aims to summarize the biological activity of this compound based on available research findings and case studies.

PropertyValue
Molecular FormulaC22H26N4O4
Molecular Weight410.5 g/mol
CAS Number2034475-93-7

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The presence of the triazole ring suggests potential antifungal and anticancer properties, as triazoles are often used in the treatment of these conditions. The piperidine moiety may enhance its interaction with biological receptors or enzymes.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds in the same class have shown high activity against colon cancer and leukemia cell lines, leading to DNA fragmentation and activation of apoptotic pathways (e.g., caspase activation) .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The triazole ring in this compound may confer similar antifungal activity, potentially inhibiting the synthesis of ergosterol in fungal cell membranes.

Study 1: Cytotoxicity Evaluation

A study evaluated related compounds against human tumor cell lines. The results indicated that modifications in the piperidine nitrogen atom significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Study 2: Mechanistic Insights

Another study explored the mechanism of action for triazole derivatives, revealing that they could downregulate specific oncogenes while upregulating tumor suppressor genes. This dual action could enhance their efficacy as anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Substituted Piperidine Derivatives

  • 5-{1-[(3-Methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (): This analogue replaces the dimethylfuran carbonyl group with a 3-methylphenylacetyl substituent. The phenyl group at position 4 is retained, similar to the 2-methoxyphenyl group in the target compound, suggesting shared electronic effects.
  • 5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol (): Here, the piperidine is substituted with a halogenated pyridine, introducing electronegative atoms (Cl, F) that enhance polarity.

Complex Heterocyclic Frameworks

  • 4g and 4h (): These derivatives incorporate coumarin and benzodiazepin/oxazepin moieties linked to tetrazolyl-pyrazolone systems. However, increased molecular weight (~600–650 g/mol) could reduce bioavailability.
  • 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (): This pyrazolo-pyrimidine-chromenone hybrid has a higher molecular complexity (mass: 531.3 g/mol) and fluorinated substituents. The fluorine atoms improve metabolic stability and membrane penetration, but the rigid chromenone core may limit conformational flexibility compared to the target compound’s piperidine spacer.

Substituent Effects on Physicochemical Properties

Compound Key Substituents Molecular Weight Melting Point (°C) Notable Features
Target Compound 2,5-Dimethylfuran, 2-methoxyphenyl ~450 (estimated) Not reported Balanced lipophilicity, triazolone H-bonding
5-{1-[(3-Methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 3-Methylphenylacetyl ~420 Not reported Increased steric bulk, reduced π-stacking
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-... Fluorophenyl, dimethylthiazole 531.3 252–255 High polarity, fluorinated stability
4g () Coumarin, benzodiazepin ~650 Not reported Fluorescence, high molecular weight

Q & A

Basic: What are the critical considerations for optimizing the synthesis of this compound?

Answer:
The synthesis involves multi-step reactions, including triazole ring formation, piperidine functionalization, and introduction of the 2-methoxyphenyl group. Key factors include:

  • Catalyst selection : Use of palladium catalysts for cross-coupling reactions to attach aromatic substituents .
  • Solvent compatibility : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps .
  • Temperature control : Maintain 60–80°C during acylation to avoid side reactions .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) ensures >95% purity .

Advanced: How can regioselectivity challenges in triazole ring formation be addressed?

Answer:
Regioselectivity in 1,2,4-triazole synthesis can be controlled via:

  • Substituent-directed cyclization : Electron-withdrawing groups on precursors favor specific ring closure pathways .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield by minimizing competing pathways .
  • Protecting group strategies : Temporary protection of the piperidine nitrogen prevents undesired interactions during cyclization .

Basic: What spectroscopic methods are essential for structural characterization?

Answer:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; triazole carbons at δ 150–160 ppm) .
  • HRMS : Validates molecular weight (e.g., m/z 376.457 for C19_{19}H28_{28}N4_4O4_4) .
  • IR spectroscopy : Identifies carbonyl stretches (1650–1700 cm1^{-1}) and triazole C=N bonds (1550–1600 cm1^{-1}) .

Advanced: How can tautomeric equilibria in the triazolone moiety be resolved experimentally?

Answer:

  • Variable-temperature NMR : Monitors proton shifts to identify dominant tautomers at different temperatures .
  • X-ray crystallography : Resolves solid-state tautomeric preferences (e.g., enol-keto forms) .
  • Computational modeling : DFT calculations predict stability of tautomers in solution .

Basic: What in vitro assays are recommended for initial biological activity screening?

Answer:

  • Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms due to triazole’s metal-coordinating properties .
  • Antimicrobial disk diffusion : Screen for activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity (MTT assay) : Evaluate IC50_{50} values in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

Answer:

  • Pharmacokinetic profiling : Assess bioavailability, metabolism (e.g., hepatic microsomal assays), and plasma protein binding .
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites that explain efficacy gaps .
  • Species-specific differences : Compare target homology (e.g., human vs. murine enzymes) .

Basic: What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without altering activity .
  • Salt formation : Introduce hydrochloride or sodium salts via reaction with HCl/NaOH .
  • Prodrug design : Esterify hydrophobic groups (e.g., methoxy to phosphate) .

Advanced: How can computational methods guide SAR studies?

Answer:

  • Molecular docking : Predict binding modes to targets (e.g., COX-2, EGFR) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .
  • MD simulations : Evaluate conformational stability of the piperidine-triazole scaffold in binding pockets .

Basic: What are key stability indicators under accelerated storage conditions?

Answer:

  • Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and UV light for 4 weeks .
  • HPLC monitoring : Detect decomposition products (e.g., hydrolyzed furan or triazole rings) .
  • pH stability : Assess compound integrity in buffers (pH 1–13) to simulate gastrointestinal conditions .

Advanced: How to validate stereochemical assignments in derivatives?

Answer:

  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
  • VCD spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra .
  • Crystallographic refinement : Resolve absolute configuration via anomalous scattering (e.g., Cu Kα radiation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.